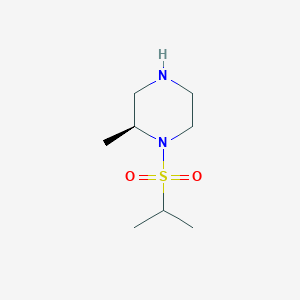

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine

Description

Properties

IUPAC Name |

(2S)-2-methyl-1-propan-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBJTIVLGZBBO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1S(=O)(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles. These interactions suggest that this compound may act as a modulator of enzymatic activity, potentially affecting metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with sulfonyl-protected β-amino ketones can lead to changes in cellular metabolism and gene expression, impacting cell growth and differentiation. Additionally, this compound may affect cell signaling pathways by altering the activity of key enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with sulfonyl-protected β-amino ketones results in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, indicating its role as a modulator of enzymatic activity. These interactions suggest that this compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses may lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a specific dosage level triggers a marked response in cellular activity. Additionally, high doses of this compound may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound’s interaction with sulfonyl-protected β-amino ketones suggests its role in modulating enzymatic activity and metabolic flux. These interactions may lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of understanding the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to interact with sulfonyl-protected β-amino ketones suggests that it may be transported and distributed through specific cellular pathways. These interactions may affect the compound’s localization and accumulation within cells, influencing its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Biological Activity

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Piperazine and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds containing piperazine moieties can modulate receptor activity and inhibit specific kinases. For instance, studies have shown that piperazine derivatives can act as inhibitors of receptor-interacting protein kinase 2 (RIPK2) and other kinases involved in inflammatory signaling pathways .

Structure-Activity Relationship (SAR)

The SAR of piperazine derivatives illustrates that modifications to the piperazine ring and substituents significantly influence their biological activity. The presence of the sulfonyl group in this compound enhances its binding affinity and selectivity for specific targets. For example, a study on diarylpyrimidine derivatives bearing piperazine sulfonyl groups demonstrated improved potency against HIV-1 reverse transcriptase, suggesting that similar modifications could enhance the efficacy of this compound against other targets .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several studies have investigated the biological effects of piperazine derivatives, including those similar to this compound:

Scientific Research Applications

Biochemical Properties and Mechanisms

(2S)-2-methyl-1-(propane-2-sulfonyl)piperazine exhibits significant biochemical properties that influence various cellular processes. It interacts with enzymes and proteins, modulating their activity. For instance, it has been shown to interact with sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles, which indicates its role as a modulator of enzymatic activity.

Interaction with Enzymes

The compound's interaction with enzymes can lead to both inhibition and activation, depending on the context. Its binding interactions can alter gene expression and metabolic pathways, making it a candidate for further exploration in drug development.

Cellular Effects

In laboratory settings, this compound has demonstrated effects on cellular metabolism and gene expression. Its stability under various conditions contributes to its long-term effects on cellular functions.

Antiviral Activity

One of the prominent applications of this compound is in the development of antiviral agents targeting HIV. Research has indicated that derivatives of piperazine containing sulfonyl groups improve the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 by enhancing binding interactions with the target enzyme .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In studies involving tuberculosis (TB), derivatives incorporating sulfonylpiperazine groups have shown promising antitubercular activity while improving solubility and bioavailability compared to existing treatments .

Structure-Based Drug Design

This compound serves as a scaffold in structure-based drug design. Its structural features allow for modifications that enhance pharmacokinetic properties, making it suitable for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical applications:

Chemical Reactions Analysis

Oxidation Reactions

-

Piperazine Nitrogen Oxidation :

Under strong oxidizing agents (e.g., hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)), the tertiary amine in the piperazine ring can form an N-oxide derivative .

Reagents :-

m-CPBA in dichloromethane at 0–25°C.

-

H<sub>2</sub>O<sub>2</sub> in acetic acid.

-

Reduction Reactions

The sulfonyl group remains intact during reductions, but the piperazine ring or substituents may undergo transformations:

-

Lithium Aluminum Hydride (LiAlH<sub>4</sub>) Reduction :

Reduces sulfonamide groups to thioethers in aprotic solvents (e.g., tetrahydrofuran) at 0–25°C .

Products :-

Corresponding 2-methyl-1-(propane-2-thioethyl)piperazine.

-

-

Catalytic Hydrogenation :

Using palladium on carbon (Pd/C) or platinum oxide (PtO<sub>2</sub>) under H<sub>2</sub> pressure (1–3 atm) reduces nitro or unsaturated groups in derivatives .

Substitution Reactions

The sulfonyl group and piperazine nitrogen serve as reactive sites for nucleophilic substitution:

Sulfonyl Group Substitution

-

Nucleophilic Displacement :

Reacts with amines or thiols in the presence of a base (e.g., triethylamine or K<sub>2</sub>CO<sub>3</sub>) to form sulfonamides or sulfonate esters .

Example :

Piperazine Ring Functionalization

-

N-Alkylation/Acylation :

The secondary amine in piperazine reacts with alkyl halides or acyl chlorides under basic conditions .

Conditions :

Ring-Opening and Rearrangement

-

Acid-Catalyzed Ring-Opening :

Treatment with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> cleaves the piperazine ring, yielding linear diamines or sulfonic acid derivatives .

Comparative Reactivity with Analogues

Table 2: Solubility and Stability

| Property | Value | Conditions |

|---|---|---|

| Aqueous solubility | 12 mg/mL (pH 7.4) | 25°C |

| Thermal stability | Decomposes at >200°C | N<sub>2</sub> atmosphere |

Comparison with Similar Compounds

Sulfonyl-Substituted Piperazines

- 1-(2-Nitrophenyl)sulfonylpiperazine (C10H13N3O4S): Exhibits a nitro group on the sulfonyl aromatic ring, which may influence electronic properties and metabolic stability.

- 1-(4-Methanesulfonyl-2-methyl-6-nitrophenyl)piperazine : Contains a methylsulfonyl group and nitro substituent on the aromatic ring. The steric bulk and electron-withdrawing groups may enhance binding specificity but reduce solubility compared to aliphatic sulfonyl derivatives like the target compound .

- 1-(2-Naphthylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine : Features a naphthylsulfonyl group and a piperidine substituent, increasing hydrophobicity and complexity. Such structural modifications contrast with the simpler aliphatic sulfonyl group in (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine, which prioritizes metabolic stability and synthetic accessibility .

Table 1: Structural Comparison of Sulfonyl Piperazines

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Piperazine rings significantly enhance inhibitory activity compared to ethylenediamine or propanediamine chains. For example, a piperazine-containing compound (IC50 = 0.90 μM) showed 9.5-fold greater potency than its ethylenediamine analogue (IC50 = 8.52 μM) .

- Cholinesterase (ChE) Inhibition : Substituting piperazine with morpholine reduces activity by 50–80%, emphasizing the necessity of the piperazine ring’s basic nitrogen for electrostatic interactions with enzyme active sites .

Receptor Binding

- Serotonin 5-HT1A Receptor: Piperazine derivatives with three-carbon linkers and acetyl groups exhibit subnanomolar affinities. Replacing piperazine with morpholine or heterocycles drastically reduces binding, highlighting the piperazine moiety’s role in receptor docking .

Physicochemical Properties

Solubility and pKa

- Spacer Effects: Introducing ethylene or methylene spacers between piperazine and quinolone cores improves aqueous solubility (80 μM at pH 2.0–6.5) by reducing planarity and optimizing pKa (6–7). Direct attachment of piperazine to quinolones lowers solubility (<20 μM) due to lower pKa (≤3.8) .

- Aliphatic vs. Aromatic Sulfonyl Groups : Aliphatic sulfonyl groups (e.g., propane-2-sulfonyl) may enhance solubility compared to aromatic sulfonyl derivatives, which introduce π-π stacking but increase hydrophobicity .

Table 3: Solubility and pKa of Piperazine Derivatives

Metabolic Stability and Reactivity

- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-dealkylation, N-oxide formation) and deethylation, as observed in Chagas disease drug candidates. Isostere replacement strategies are employed to mitigate rapid clearance .

- Environmental Reactivity: Piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation, leading to dealkylation and hydroxylation. This reactivity underscores the need for stabilizing substituents like sulfonyl groups .

Preparation Methods

Direct Sulfonylation of Piperazine Derivatives

One prevalent method involves sulfonylation of piperazine with propane-2-sulfonyl chloride or its equivalents. This approach typically proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, forming the sulfonyl piperazine.

- Dissolve piperazine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Add propane-2-sulfonyl chloride gradually under cooling conditions.

- Use a base such as triethylamine or pyridine to neutralize the generated HCl.

- Stir at room temperature or slightly elevated temperatures until completion.

- Patent WO2016170544A1 describes a process where sulfonylation is performed using sulfonyl chlorides in the presence of suitable bases, with reaction conditions optimized to prevent over-sulfonylation or side reactions.

- The process emphasizes the importance of controlling reaction temperature and stoichiometry to obtain high yields of the sulfonylated piperazine.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Sulfonylation | Propane-2-sulfonyl chloride | Dichloromethane | 0°C to room temp | Base: Triethylamine or pyridine |

Preparation via Nucleophilic Substitution on Pre-Functionalized Intermediates

Another approach involves synthesizing a suitable intermediate, such as N-alkylated piperazine, followed by sulfonylation.

- First, prepare N-alkylated piperazine via alkylation with propane-2-ol derivatives or halides.

- Subsequently, convert the alcohol to a sulfonyl group using sulfonyl chlorides or anhydrides.

- Patent US20040092529A1 details methods where piperazine derivatives are alkylated with appropriate halides, followed by sulfonylation to introduce the propane-2-sulfonyl group.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Alkylation | Alkyl halide | Acetone or DMF | Reflux | Base: Potassium carbonate |

| Sulfonylation | Sulfonyl chloride | Dichloromethane | Room temperature | Base: Triethylamine |

Use of Protecting Groups and Sequential Functionalization

In complex syntheses, protecting groups safeguard reactive amines on piperazine, enabling selective sulfonylation.

- Protect one nitrogen of piperazine with a suitable protecting group (e.g., Boc).

- Perform sulfonylation on the unprotected nitrogen.

- Deprotect to yield the target compound.

- Literature indicates that protecting group strategies improve selectivity and yield, especially when multiple reactive sites are involved.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Protection | Boc anhydride | Base: DIPEA | Room temperature |

| Sulfonylation | Propane-2-sulfonyl chloride | Dichloromethane | 0°C to room temp |

| Deprotection | Acidic conditions | TFA | Room temperature |

Alternative Synthetic Routes: Microwave-Assisted Synthesis

Recent advances include microwave-assisted synthesis to accelerate sulfonylation reactions, improving efficiency and yield.

- Combine piperazine and sulfonyl chloride in a suitable solvent.

- Subject the mixture to microwave irradiation at optimized temperature and time.

- Isolate the product via standard purification.

- A study on monosubstituted piperazines demonstrates that microwave irradiation significantly reduces reaction time while maintaining high purity and yield.

| Parameter | Condition | Effect |

|---|---|---|

| Temperature | 100-150°C | Accelerates reaction |

| Time | 5-15 minutes | Shortens reaction duration |

Summary of Key Data

Q & A

Basic Questions

Q. What are the standard synthetic routes for (2S)-2-methyl-1-(propane-2-sulfonyl)piperazine, and how are intermediates purified?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a piperazine derivative (e.g., 1-(2-fluorobenzyl)piperazine) is reacted with propane-2-sulfonyl chloride in a polar aprotic solvent like DMF, using K₂CO₃ as a base. The reaction is monitored via TLC (hexane:ethyl acetate, 2:1), followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Optimization of reaction time, solvent polarity, and stoichiometry is critical for yield improvement .

Q. How is the stereochemical configuration (2S) confirmed for this compound?

- Methodology : Chiral resolution techniques such as HPLC with chiral stationary phases or derivatization with chiral auxiliaries (e.g., Mosher’s acid) are employed. Spectroscopic methods like ¹H NMR with chiral shift reagents or X-ray crystallography provide definitive confirmation of the (2S) configuration .

Q. What spectroscopic techniques are used for structural characterization?

- Methodology :

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2 ppm) and carbon types.

- GC-MS/HPLC : Validates purity and molecular ion peaks .

- DFT calculations : Correlate experimental NMR shifts with theoretical models .

Q. How are basic physicochemical properties (e.g., logP, solubility) determined experimentally?

- Methodology :

- LogP : Measured via shake-flask method using octanol/water partitioning.

- Solubility : Assessed in buffers (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC quantification.

- Melting point : Determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

- Methodology :

- Synthesize analogs with modifications to the sulfonyl group, methyl substituent, or piperazine ring.

- Test analogs in bioassays (e.g., enzyme inhibition, receptor binding).

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases. Correlate docking scores with experimental IC₅₀ values .

- Example: Substituting the propane-2-sulfonyl group with aromatic sulfonamides may enhance affinity for CNS targets .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation), bioavailability, and blood-brain barrier permeability (e.g., PAMPA assay).

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.

- Proteomic mapping : Identify off-target interactions via affinity chromatography or thermal shift assays .

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodology :

- Use low-temperature reactions (-20°C to 0°C) to slow kinetic pathways favoring racemization.

- Select solvents with low dielectric constants (e.g., toluene) to reduce ionic intermediates.

- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .

Q. What computational tools predict metabolic stability and toxicity risks?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.